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Compound of Interest

Compound Name: 6-Bromo-5-hydroxyindole
CAS No.: 211808-66-1
Cat. No.: B2639118
Get Quote
. J

Executive Summary & Compound Identity

6-Bromo-5-hydroxyindole (6-Bromo-1H-indol-5-0l) is a halogenated indole scaffold
characterized by a specific substitution pattern that imparts unique electronic properties.[1] It
serves as the primary nucleophilic core in the synthesis of the broad-spectrum antiviral
Umifenovir (Arbidol) and exhibits antioxidant activity superior to

-tocopherol.[1]

Chemical Identity
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Parameter

Detail

IUPAC Name

6-Bromo-1H-indol-5-ol

Molecular Formula

C

H

BrNO

Exact Mass

210.9633 (for

Br)

1:1 doublet at m/z 211 and 213 (

Key Isotope Pattern Br/

Br)
Appearance Off-white to beige crystalline solid

Soluble in DMSO, Methanol, Acetone; sparingly
Solubility soluble in CHCI

Synthesis & Preparation Context

Understanding the synthesis is vital for identifying potential impurities in spectroscopic data.[1]

[2] The standard preparation involves the electrophilic aromatic substitution of 5-hydroxyindole.

[1][2]

» Reagents: Bromine (Br

) or NBS.[1][2]

¢ Solvent: Acetic acid (AcOH) or CH

Cl

[1[2]

o Regioselectivity: The -OH group at position 5 directs the incoming electrophile (Br
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) to the ortho position (C-6), which is also para to the indole nitrogen, reinforcing this
selectivity.[1]

o Common Impurities: 4-bromo-5-hydroxyindole (minor isomer), 4,6-dibromo-5-hydroxyindole

(over-bromination).[1]

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 6-bromo-5-hydroxyindole is distinct due to the para-substitution pattern
on the benzene ring (positions 4 and 7), which decouples the aromatic protons, rendering them
as singlets.[1]

1H NMR Data (400 MHz, DMSO-d

)

Note: Chemical shifts (

) are reported in ppm relative to TMS.
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Position

(ppm)

Multiplicity

(Hz)

Assignment
Logic

NH (1)

10.95-11.10

brs

Indole NH proton

(exchangeable).

[1]

H-2

7.25-7.35

t/dd

-proton of pyrrole
ring; couples with
H-3 and NH.[1]

H-3

6.30 - 6.40

t/dd

-proton of pyrrole
ring;
characteristic
high-field shift.[1]

6.90 - 7.05

Diagnostic
Signal. Shielded
by adjacent -OH.
[1] Appears as a
singlet (para to
H-7).[1][2]

H-7

7.60 - 7.85

Diagnostic
Signal.
Deshielded by
adjacent -Br.[1]
Appears as a
singlet (para to
H-4).[1][2]

OH (5)

8.80 - 9.20

brs

Phenolic proton
(exchangeable);
shift varies with
concentration/wa
ter.[1]
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13C NMR Data (100 MHz, DMSO-d

)
o T Electronic
aroon e
(ppm) o Environment

Ipso to -OH

C-5 ~148.0 C_q )
(Deshielded).[1]
Bridgehead carbon.[1]

C-7a ~130.5 C_q
[2]
Pyrrole

C-2 ~126.0 CH
-carbon.[1][2]
Bridgehead carbon.[1]

C-3a ~128.0 C_q
[2]

C-7 ~115.0 CH Ortho to Br.

Ipso to Br. Significant
C-6 ~106.0 Cq shielding due to heavy
atom effect.[1][2]

Ortho to OH
C-4 ~104.5 CH .
(Shielded).[1][2]
Pyrrole
C-3 ~101.5 CH

-carbon.[1][2]

NMR Structural Logic Visualization

The following diagram illustrates the logical flow for assigning the regiochemistry of the bromine
atom based on proton multiplicity.
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Two Singlets (s, s) 6-Bromo Isomer
(No ortho coupling) (H-4 and H-7 are para)

Two Doublets (d, d) 4-Bromo Isomer
(Ortho coupling ~8Hz) (H-6 and H-7 are ortho)

Observed

. Analyze Benzene Protons ’
Unknown Bromo-5-hydroxyindole (H-4, H-6, H-7) | Check Coupling Pattern wﬂ»

Click to download full resolution via product page

Caption: Logic flow for distinguishing 6-bromo from 4-bromo isomers using 1H NMR multiplicity.

B. Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the bromination state due to the
unique isotopic signature of bromine.[1][2]

 lonization Mode: ESI (-) or EI.[1][2]
e Molecular lon (M):
o m/z 211: Containing

Br (Relative Abundance: 100%)[1]

o m/z 213: Containing
Br (Relative Abundance: ~98%)[1]
» Fragmentation (El):
o M - 29: Loss of COH/CHO (characteristic of phenols).[1][2]
o M - 80: Loss of HBr (formation of indolo-kyne intermediates).[1]

o m/z 80/82: Bromide ion (in negative mode).[1][2]

MS Fragmentation Pathway
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Molecular lon (M+)
m/z 211/ 213

(1:1 Ratio)

- CO (28) | HCN (27)

[M - COJ+
m/z 183 / 185

[M - HCN]+
m/z 184 / 186

m/z 132
(Indole-5-ol radical)

Ring Expansion/Degradation
<m/z 100

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in Electron Impact (El) Mass Spectrometry.

C. Infrared Spectroscopy (IR)

IR confirms the functional groups, specifically the integrity of the hydroxyl and amine moieties.

[1][2]
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Frequency (cm

Vibration Mode Description
)
Broad, overlapping stretching
(O-H) & bands.[1] Sharp peak at ~3400
3400 - 3250
often indicates non-H-bonded
(N-H)
NH.
Aromatic ring breathing
1620 - 1580 c=C
(C=C) modes.[1]
1450 - 1420 (C-H) In-plane bending.
~1200 (C-0) Phenolic C-O stretch.[1]
Carbon-Bromine stretch
~600 - 500

(C-Bn) (fingerprint region).[1]

Experimental Protocol: Reliable Data Acquisition

To ensure reproducible spectroscopic data, follow this standardized protocol for sample
preparation.

Solvent Selection: Use DMSO-d

(99.9% D) for NMR.[1][2] Chloroform-d (CDCI

) is often unsuitable due to the poor solubility of the 5-hydroxyindole core and potential
aggregation effects.[1]

o Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent. High
concentrations may broaden the -OH and -NH signals due to hydrogen bonding.[1][2]

o Water Suppression: If the DMSO contains water (peak at 3.33 ppm), it may exchange with
the -OH proton.[1][2] Use dry DMSO ampoules or add activated 4A molecular sieves.[1][2]

e Acquisition Parameters:
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o 1H: 16 scans, 1s relaxation delay.

o 13C: 1024 scans minimum (due to quaternary carbons C-5 and C-6), 2s relaxation delay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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profiling-of-6-bromo-5-hydroxyindole-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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